REACTION_SMILES
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[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:23][S:24]([Cl:25])(=[O:26])=[O:27].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH:1][CH2:2][CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15]>>[O:1]([CH2:2][CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15])[S:24]([CH3:23])(=[O:26])=[O:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CO)NC(=O)OCc1ccccc1
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Name
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Type
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product
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Smiles
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CC(COS(C)(=O)=O)NC(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:23][S:24]([Cl:25])(=[O:26])=[O:27].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH:1][CH2:2][CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15]>>[O:1]([CH2:2][CH:3]([CH3:4])[NH:5][C:6]([O:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15])[S:24]([CH3:23])(=[O:26])=[O:27]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CO)NC(=O)OCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COS(C)(=O)=O)NC(=O)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |